1,2-Dichloropropane

Catalog No.
S560821
CAS No.
78-87-5
M.F
C3H6Cl2
M. Wt
112.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloropropane

CAS Number

78-87-5

Product Name

1,2-Dichloropropane

IUPAC Name

(2R)-1,2-dichloropropane

Molecular Formula

C3H6Cl2

Molecular Weight

112.98 g/mol

InChI

InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/t3-/m1/s1

InChI Key

KNKRKFALVUDBJE-GSVOUGTGSA-N

SMILES

CC(CCl)Cl

solubility

less than 0.1 mg/mL at 70.7° F (NTP, 1992)
0.02 M
Sol in alcohol, ether, benzene and chloroform
Miscible with org solvents
In water, 2,800 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.26
0.3%

Synonyms

1,2-DCP; 1,2-Dichloropropane; NSC 1237; Propylene Chloride; Propylene Dichloride; R 270da

Canonical SMILES

CC(CCl)Cl

Isomeric SMILES

C[C@H](CCl)Cl

The exact mass of the compound 1,2-Dichloropropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70.7° f (ntp, 1992)0.02 msol in alcohol, ether, benzene and chloroformmiscible with org solventsin water, 2,800 mg/l @ 25 °csolubility in water, g/100ml at 20 °c: 0.260.3%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1237. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of 1,2-dichloropropane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Chemical Classes -> Volatile organic compounds. However, this does not mean our product can be used or applied in the same or a similar way.

1,2-Dichloropropane (also known as propylene dichloride) is a colorless, volatile liquid classified as a chlorinated hydrocarbon.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)] It functions primarily as a chemical intermediate in the synthesis of other chlorinated compounds, such as perchloroethylene, and as an industrial solvent for substances like oils, fats, resins, and waxes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpcghp4DrBrUASgcQz0OC6f3-X20r5BJ57XCm9awtgrE5AgVnsbrC7boDKXnokd8QAbuXCExGSReFtUxU71zR3rbHiEUBgaFKthoXCk1q9MMRFj1GOBuLhsi2O5VApK0Kal81-F_Dgow-PdqHBPhPVTN9rsDNfQs_zcOrBgOPcXLS_JKBW2YijdoKbgTs2QN5Lqq8DyBZ8ESQB00V1-ajClKUOT0sNLC8vaA_x301r_egx6IvFc0zX4qnlsg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZCr_hrFpPiwjzPrRcAoxeKQzGYlbZQQZnZd1AnOLX7bkEjNbWSeorRKyUtb73l6kCA3zp6AnPMp6MqE2jYzCNIjkHEDHAou9Tkw-WjS4S6cql3ApWcJoPMEzNEqN2KoO5H7SKHEm-hWI0hdYO0lpopzM-vHPwpr8cL1UCquXbXS-0Fb5stqOG04DGtX6IJDtIu5nTSrakQhObBg2da6JRNc7_RQicLWv_3D_ZC_6ouBdYZWqQI-50NX11Udg%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsruDxUOkIE8FPteiWitiTBCJELgiqH_HEne333F4kXu7-zx148jCvzEw4rP4RPYLRi4WL_KlyzPPhQam2Y0_JmED0JKoKUQ38qfJqaQoJC7DmZYYicrburmRJJTMBa3eEEKyp1zNsU76mTKtCPoFOL2qX)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2fGRnbAq_QsJC97AdEPBODqPg5nyuhI2O41GM1J-S9CQUE4QbLEvv2QYRfmYvQI3sNXsFIGH30CHyCucyPqSduOmg3ShSf72OT2GPHCSBdtrQivVuR7u-34Mf9jZwA_WoS9IObtrq3CzAeI4L_MYoTVyBEefESWg%3D)] Key physical properties that define its operational window include a boiling point of 95-96°C, a density of 1.156 g/cm³, and a water solubility of 2.7 g/L at 20°C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpcghp4DrBrUASgcQz0OC6f3-X20r5BJ57XCm9awtgrE5AgVnsbrC7boDKXnokd8QAbuXCExGSReFtUxU71zR3rbHiEUBgaFKthoXCk1q9MMRFj1GOBuLhsi2O5VApK0Kal81-F_Dgow-PdqHBPhPVTN9rsDNfQs_zcOrBgOPcXLS_JKBW2YijdoKbgTs2QN5Lqq8DyBZ8ESQB00V1-ajClKUOT0sNLC8vaA_x301r_egx6IvFc0zX4qnlsg%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHSzjLYCemEvAPCYj02iBrwp6KhRpZMLkiP1PGKu7C1cLnTA57Qmw9dg7RYdmcLupSn9o7QAkz3MfcBgSVtfMm9aumv6zB4nbEYh5oG1RWPlPNp13RJdtzSCgR1mWt-gIKVwC0wfnsNQVCEVvVGIjwRz2AMBVbTFlIsfdFmLSsc)] These characteristics position it as a mid-range boiling point solvent, distinct from more volatile alternatives like dichloromethane or less volatile ones, making it suitable for processes requiring controlled evaporation and strong solvency.

While other chlorinated solvents like 1,2-dichloroethane (EDC) or dichloromethane (DCM) are readily available, direct substitution for 1,2-dichloropropane is often unviable due to critical differences in physical and chemical properties. Its boiling point of ~96°C provides a distinct operational advantage over the more volatile DCM (b.p. ~40°C) and the lower-boiling EDC (b.p. ~84°C), enabling better control over evaporation rates in degreasing, coating, or solvent-based synthesis applications.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGggY9uGuZhr3NB9Qvxlg6mk4_bF1oksh8HvzyRvIEYz4Uh4YLtn1scK88kbYLRuS8keLSl57bzDsMdLVlki2-toaR6ZgBcgVs6R7uKrPYGHTVKnjdd25QSvcwYAppJfZY13uY3YQ6KaNLetQ%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGg1_DucQorf82DbT5lFc7wtiWuvL2xNHrLuR7_usxNqrcgrrNhb8B9hnM3cAbvAgrxWSwf23Te4SaBbOzamL0iQWaBAYvkDzKxEYzdqdj5wIL3ohMpzD1ekiFmPudeQBOygW0rGIlZ-n7e6zjY6-qD7WJv2vkbqzxWMsbuHEvNOTAJCRrVeGiztg%3D%3D)] Furthermore, its specific reactivity, including its dehydrochlorination pathway to form various chloropropene isomers, is crucial for its role as a chemical intermediate, a function that cannot be replicated by EDC or other chlorinated alkanes which yield different products.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnr0mp_WXDyv8AxP3p_d6jdh5Vw-KbEz98JczEWYK6Sz-5hJzrMiZ5dk-t_NT8dHUD0QY1YEc622jxBJgD1NjUP13-eUeDyRTZRS_cxIr6cqSsIWj-0YfV20HyrcmKYN9PB56CxL-memyKaQMRKcns67gl668Ik0IPOIb8012O_DPieY-HUNo3qbTwMw8e)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDtNQjIIXATLIA__u5pPi8f-qub3vG9Xssdn_-TqZ4psM4cs-XSRIxmwbHAuRG73WLiYSZyuwlNzCkQ5gu_gIx4tSbUM0KhUjdCIzh6vqUidnCyk6WWPGjkLH_OeQQ6GivN8yi2owGAtmCjEj3FgTFKmNQ5q81b6pc7j87Ugo%3D)] Therefore, substituting 1,2-dichloropropane often compromises process efficiency, safety, and final product composition.

Processability Advantage: Defined Boiling Point for Controlled Volatility and Solvent Recovery

1,2-Dichloropropane offers a distinct processability window due to its boiling point, which is significantly higher than common volatile solvents like dichloromethane but lower than other chlorinated counterparts. This property is critical for applications requiring controlled evaporation and efficient solvent recovery via distillation. Its boiling point of 96°C is more than double that of dichloromethane (~40°C) and is also higher than 1,2-dichloroethane (~84°C), reducing evaporative losses and improving workplace safety in open or semi-closed systems.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGggY9uGuZhr3NB9Qvxlg6mk4_bF1oksh8HvzyRvIEYz4Uh4YLtn1scK88kbYLRuS8keLSl57bzDsMdLVlki2-toaR6ZgBcgVs6R7uKrPYGHTVKnjdd25QSvcwYAppJfZY13uY3YQ6KaNLetQ%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGg1_DucQorf82DbT5lFc7wtiWuvL2xNHrLuR7_usxNqrcgrrNhb8B9hnM3cAbvAgrxWSwf23Te4SaBbOzamL0iQWaBAYvkDzKxEYzdqdj5wIL3ohMpzD1ekiFmPudeQBOygW0rGIlZ-n7e6zjY6-qD7WJv2vkbqzxWMsbuHEvNOTAJCRrVeGiztg%3D%3D)]

Evidence DimensionNormal Boiling Point
Target Compound Data95-96 °C
Comparator Or BaselineDichloromethane (DCM): ~39.8 °C; 1,2-Dichloroethane (EDC): ~84 °C
Quantified Difference+56°C vs. DCM; +12°C vs. EDC
ConditionsStandard atmospheric pressure (760 mmHg)

This higher boiling point translates directly to lower vapor pressure, reduced fugitive emissions, and more controlled reaction or application temperatures compared to highly volatile alternatives.

Precursor Suitability: Key Intermediate for Perchloroethylene Production

1,2-Dichloropropane serves as a primary feedstock in the production of perchloroethylene (tetrachloroethylene) and other chlorinated chemicals.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsruDxUOkIE8FPteiWitiTBCJELgiqH_HEne333F4kXu7-zx148jCvzEw4rP4RPYLRi4WL_KlyzPPhQam2Y0_JmED0JKoKUQ38qfJqaQoJC7DmZYYicrburmRJJTMBa3eEEKyp1zNsU76mTKtCPoFOL2qX)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqixhuvJKMONeTldYOmiL3MkSv-60_HSp97HL91Y6-z0RnXMQenkM-YdBKC1ZEZB124VncOo_L62ds0KsPbMHRFHulv2llRY7uljHv86qweDi1FAvM4dI2cxyarDI2f5eK3GwT2gBpzSkjWUstZa8aQL9jkM2QJ5NdTkxywm34m_TbNQ%3D%3D)] This utility stems from its specific three-carbon backbone and the 1,2-dichloro substitution pattern, which allows for efficient high-temperature chlorination and dehydrochlorination reactions. Alternative materials like 1,2-dichloroethane lack the necessary carbon structure to yield these specific C3-derived products, making 1,2-dichloropropane a non-substitutable precursor in these established industrial synthesis routes.

Evidence DimensionRole as a Chemical Intermediate
Target Compound DataEstablished precursor for perchloroethylene and carbon tetrachloride synthesis.
Comparator Or Baseline1,2-Dichloroethane (EDC): Primarily used for vinyl chloride monomer (VCM) synthesis.
Quantified DifferenceFundamentally different synthesis pathways and final products based on carbon backbone (C3 vs. C2).
ConditionsIndustrial chemical manufacturing processes.

For manufacturers of specific chlorinated solvents, procuring 1,2-dichloropropane is essential as structurally different feedstocks like EDC are incompatible with the required synthesis pathways.

Formulation Compatibility: Forms a Low-Boiling Azeotrope with Water for Dehydration Processes

In processes requiring dehydration or specific solvent separations, 1,2-dichloropropane's ability to form azeotropes is a key procurement differentiator. It forms a binary azeotrope with water that boils at 78.0°C, containing 90% by weight of 1,2-dichloropropane.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYye71s8XYjsVEghq4boGHkNYNu1PTsrjTXpJPH1It5l5W3uVGhg5XIZOsCSYm5ZGA1-vjfDLKk8x23F-o065rkp-O1uqyEccsNjETKTyV5XYX_rRompNt50LOI0YZQIZET6MM0eI1usSp6bLQ5dV2Fv6_yOJqjYx-WLZkL-2K0AYDWbiRhWdF_Ur4cFKd2A%3D%3D)] This boiling point is significantly lower than the boiling points of either pure component (water: 100°C; 1,2-DCP: 96°C), enabling efficient water removal at lower temperatures. In contrast, other solvents may not form an azeotrope or may form one with less favorable compositions or boiling points for specific separation tasks. This property is leveraged in purification processes, such as in the extraction and purification of 1,2-dichloropropane itself from industrial waste streams.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFturHPq1kk-M6YNDsv7KtkT9ySGVwL2Kyav6Rez5QB4N3KKqwX_QEfnb7zcJonaYdOuPv9N5blGRIRsZiu2WFf6xNYbFJiYorzAfQ9GYiTmeA9BUCeYuJnU8bptEkSFvWblEmFltCHlzeg)]

Evidence DimensionAzeotrope Boiling Point with Water
Target Compound Data78.0 °C (with 10% water)
Comparator Or BaselinePure Water: 100 °C; Pure 1,2-Dichloropropane: 96 °C
Quantified DifferenceBoiling point depression of 22°C vs. water and 18°C vs. pure 1,2-DCP.
ConditionsStandard atmospheric pressure (1013 hPa)

This azeotropic behavior allows for energy-efficient water removal in reaction mixtures or solvent recycling streams, a critical factor in process economics and procurement decisions.

Feedstock for Chlorinated Chemical Synthesis

As a direct result of its unique C3 structure and reactivity, 1,2-dichloropropane is the specified precursor for the industrial synthesis of compounds like perchloroethylene.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsruDxUOkIE8FPteiWitiTBCJELgiqH_HEne333F4kXu7-zx148jCvzEw4rP4RPYLRi4WL_KlyzPPhQam2Y0_JmED0JKoKUQ38qfJqaQoJC7DmZYYicrburmRJJTMBa3eEEKyp1zNsU76mTKtCPoFOL2qX)] Buyers in the chemical manufacturing sector select it when their process is designed around the chlorination or dehydrochlorination of a propane backbone, where C2-based alternatives like 1,2-dichloroethane are fundamentally incompatible.

Process Solvent Requiring Controlled Evaporation

In applications such as specialty coatings, adhesives, or degreasing operations where the high volatility of dichloromethane leads to excessive losses and poor application control, 1,2-dichloropropane is a preferred choice.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHSzjLYCemEvAPCYj02iBrwp6KhRpZMLkiP1PGKu7C1cLnTA57Qmw9dg7RYdmcLupSn9o7QAkz3MfcBgSVtfMm9aumv6zB4nbEYh5oG1RWPlPNp13RJdtzSCgR1mWt-gIKVwC0wfnsNQVCEVvVGIjwRz2AMBVbTFlIsfdFmLSsc)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFac1B0_6KCes59dzXcN6xzaJ0JloxHyGn67V1o55pSd8HD8ueHYW2_iy_aLoGVImR9xzvThsBXC3JWOCw-ej8mbAf7CIWnHdF5A9W6DLTP8lKlcl_iZKgnEHtR_J-xfvYfXgmfRARNx8AI4CxqhtkqX8WAjScAxNtQqnlRerHl321fBoF-zy7b-rI-EnBpx_c7K59N5_O0)] Its boiling point of ~96°C allows for a longer working time and more controlled drying process compared to solvents that boil near room temperature.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHA3vt9F1aeuoB-LLQAHV1hQDb5zjY9-klKw9prCgv3b-d2lXx0a4eg9bDBjyZQkpHxN4kdtxR7uf641tRh-0KoPck-KbCGV9xkjpxBZeEx_C-oAAhWvNQ7FS2J7cEq0KkG9-YtJ3n0LvtLQiI%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGg1_DucQorf82DbT5lFc7wtiWuvL2xNHrLuR7_usxNqrcgrrNhb8B9hnM3cAbvAgrxWSwf23Te4SaBbOzamL0iQWaBAYvkDzKxEYzdqdj5wIL3ohMpzD1ekiFmPudeQBOygW0rGIlZ-n7e6zjY6-qD7WJv2vkbqzxWMsbuHEvNOTAJCRrVeGiztg%3D%3D)]

Component in Azeotropic Dehydration Systems

For chemical processes that require the removal of water at temperatures below 100°C, 1,2-dichloropropane is a viable entrainer. Its ability to form a low-boiling azeotrope with water at 78°C enables energy-efficient separation, making it a practical choice for purifying water-sensitive reaction mixtures or recycling wet solvent streams.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYye71s8XYjsVEghq4boGHkNYNu1PTsrjTXpJPH1It5l5W3uVGhg5XIZOsCSYm5ZGA1-vjfDLKk8x23F-o065rkp-O1uqyEccsNjETKTyV5XYX_rRompNt50LOI0YZQIZET6MM0eI1usSp6bLQ5dV2Fv6_yOJqjYx-WLZkL-2K0AYDWbiRhWdF_Ur4cFKd2A%3D%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFturHPq1kk-M6YNDsv7KtkT9ySGVwL2Kyav6Rez5QB4N3KKqwX_QEfnb7zcJonaYdOuPv9N5blGRIRsZiu2WFf6xNYbFJiYorzAfQ9GYiTmeA9BUCeYuJnU8bptEkSFvWblEmFltCHlzeg)]

Specialty Solvent for Resins, Waxes, and Fats

1,2-Dichloropropane is an effective solvent for various organic materials including oils, fats, resins, and waxes.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpcghp4DrBrUASgcQz0OC6f3-X20r5BJ57XCm9awtgrE5AgVnsbrC7boDKXnokd8QAbuXCExGSReFtUxU71zR3rbHiEUBgaFKthoXCk1q9MMRFj1GOBuLhsi2O5VApK0Kal81-F_Dgow-PdqHBPhPVTN9rsDNfQs_zcOrBgOPcXLS_JKBW2YijdoKbgTs2QN5Lqq8DyBZ8ESQB00V1-ajClKUOT0sNLC8vaA_x301r_egx6IvFc0zX4qnlsg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsruDxUOkIE8FPteiWitiTBCJELgiqH_HEne333F4kXu7-zx148jCvzEw4rP4RPYLRi4WL_KlyzPPhQam2Y0_JmED0JKoKUQ38qfJqaQoJC7DmZYYicrburmRJJTMBa3eEEKyp1zNsU76mTKtCPoFOL2qX)] It is selected over other solvents when its specific combination of solvency power, mid-range boiling point, and miscibility with other organic solvents provides the optimal balance for a given formulation or extraction process.

Physical Description

1,2-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces an irritating vapor. (USCG, 1999)
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a chloroform-like odor.
Colorless liquid with a chloroform-like odor. [pesticide]

Color/Form

Colorless liquid

XLogP3

1.8

Exact Mass

111.9846556 g/mol

Monoisotopic Mass

111.9846556 g/mol

Boiling Point

203 to 205 °F at 760 mm Hg (NTP, 1992)
95.5 °C
96.4 °C; (-3.7 °C at 10 mm Hg)
96 °C
206°F

Flash Point

60 °F (NTP, 1992)
60 °F (16 °C) (Closed cup)
16 °C c.c.
60°F

Heavy Atom Count

5

Vapor Density

3.9 (NTP, 1992) (Relative to Air)
3.9 (AIR= 1)
Relative vapor density (air = 1): 3.9
3.9

Density

1.158 at 68 °F (USCG, 1999)
1.159 @ 25 °C/25 °C
Relative density (water = 1): 1.16
1.16

LogP

1.98 (LogP)
log Kow = 1.98
2.02 (calculated)

Odor

Sweet
Chloroform-like odor.

Melting Point

-148 °F (NTP, 1992)
-100.0 °C
-100.4 °C
-100 °C
149°F
-149°F

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H350: May cause cancer [Danger Carcinogenicity]

Vapor Pressure

40 mm Hg at 66.9 °F ; 42 mm Hg at 68° F (NTP, 1992)
53.30 mmHg
53.3 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 27.9
40 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

WATER-O.O5% MAX, OXYGEN COMPOUNDS-0.1% MAX

Other CAS

78-87-5
68390-96-5
78-87-5; 26638-19-7(mixed isomers)

Wikipedia

1,2-dichloro-propane
(R)-1,2-dichloropropane

Biological Half Life

0.09 Days

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Agrochemicals -> Soil Treatment
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Chlorination of propylene
From propyl chloride and antimony pentachloride
Action of chlorine on propylene

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Propane, 1,2-dichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
Production of 1,2-dichloropropane and of DD mixture has been discontinued by the Dow Chemical Co

Analytic Laboratory Methods

Purge-and-trap analysis using fused silica capillary column gas chromatography/mass spectrometry was evaluated for the analysis of priority pollutants. Using EPA volatile organic performance evaluation samples, as unknown test materials, satisfactory precision (8.5%) & excellent accuracy (98.5% & 102% recoveries) were achieved. The capillary column was much faster than the packed column (13 min compared to 33 min) & overcame difficulties normally encountered with samples having excessive complexity, very large concn spread among components, or high concn of high-boiling components.
Dichloropropane at the nanogram per liter level in water was determined by capillary gas chromatography with electron capture detection using an improved analytical headspace method.
Dichloropropane in the atmosphere was detected by using specific gas chromatographic detectors and mass spectrometry in selected ion monitoring mode.
NIOSH Method 1013. Analyte: 1,2-dichloropropane. Matrix: Air. Procedure: Gas chromatography, with electolytic conductivity detector. For 1,2-dichloropropane this method has an estimated detection limit of 0.1 ug/sample. The precision/RSD is 0.031 at 0.5 to 520 ug/sample. Applicability: The working range is 0.05 to 130 ppm (0.25 to 600 mg/cu m) for a 2-liter air sample. Interferences: 1,2-dichloroethane cannot be resolved from 1,2-dichloropropane with a carbowax packed column. They were resolved with a carboulax capillary column.
For more Analytic Laboratory Methods (Complete) data for 1,2-DICHLOROPROPANE (13 total), please visit the HSDB record page.

Interactions

MALE RATS EXPOSED 4 HR TO VARIOUS CONCN TO TETRACHLOROETHYLENE SINGLY & IN COMBINATION WITH 1,2-DICHLOROPROPANE SHOWED MARKEDLY ELEVATED GLUTAMIC OXALACETIC TRANSAMINASE, GLUTAMIC PYRUVIC TRANSAMINASE & ORNITHINE CARBAMYL TRANSFERASE.
Weanling Wistar rats, fed for several weeks on low protein choline-deficient diets, were more susceptible to the effects of inhalation of 4660 mg 1,2-dichloropropane/cu m than rats on a control diet. This increased susceptibility could be corrected by dietary supplements of 1-methionine or 1-cysteine plus choline chloride.

Stability Shelf Life

Sensitive to heat.

Dates

Last modified: 08-15-2023

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